molecular formula C10H16O3S B13089239 Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate

Cat. No.: B13089239
M. Wt: 216.30 g/mol
InChI Key: NKWAGWKLKIMFQL-UHFFFAOYSA-N
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Description

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is an organic compound with the molecular formula C10H16O3S. This compound is characterized by the presence of a cyclobutyl ring, an acetylthio group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with acetylthio compounds under controlled conditions. One common method involves the esterification of 2-(3-((acetylthio)methyl)cyclobutyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyclobutyl acetates.

Scientific Research Applications

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate involves its interaction with molecular targets through its functional groups. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-((methylthio)methyl)cyclobutyl)acetate
  • Methyl 2-(3-((ethylthio)methyl)cyclobutyl)acetate
  • Methyl 2-(3-((propylthio)methyl)cyclobutyl)acetate

Uniqueness

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. The cyclobutyl ring also contributes to its unique structural properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

methyl 2-[3-(acetylsulfanylmethyl)cyclobutyl]acetate

InChI

InChI=1S/C10H16O3S/c1-7(11)14-6-9-3-8(4-9)5-10(12)13-2/h8-9H,3-6H2,1-2H3

InChI Key

NKWAGWKLKIMFQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CC(C1)CC(=O)OC

Origin of Product

United States

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